TA-1887

Description

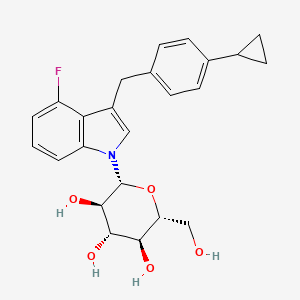

Structure

3D Structure

Properties

CAS No. |

1003005-29-5 |

|---|---|

Molecular Formula |

C24H26FNO5 |

Molecular Weight |

427.5 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C24H26FNO5/c25-17-2-1-3-18-20(17)16(10-13-4-6-14(7-5-13)15-8-9-15)11-26(18)24-23(30)22(29)21(28)19(12-27)31-24/h1-7,11,15,19,21-24,27-30H,8-10,12H2/t19-,21-,22+,23-,24-/m1/s1 |

InChI Key |

PXRGAWZIQZMHTH-PFKOEMKTSA-N |

Isomeric SMILES |

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TA-1887, TA 1887, TA1887 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of TA-1887: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-1887, also known as JNJ-39933673, is a potent and highly selective, orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Its primary mechanism of action centers on the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion and effectively lowering blood glucose levels in hyperglycemic states. This insulin-independent action offers a novel therapeutic avenue for the management of type 2 diabetes. Beyond its primary glycemic control, preclinical evidence demonstrates that this compound exerts significant downstream effects, including the preservation of pancreatic β-cell function and mass, and the attenuation of inflammation, oxidative stress, and cellular senescence. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound.

Primary Mechanism of Action: SGLT2 Inhibition

This compound is a novel indole-N-glucoside that competitively inhibits SGLT2, a high-capacity, low-affinity glucose transporter exclusively expressed in the S1 segment of the proximal renal tubules.[1] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2] By selectively binding to and inhibiting SGLT2, this compound effectively blocks this reabsorption process, leading to a significant increase in urinary glucose excretion (UGE) and a consequent reduction in plasma glucose levels.[1][3]

Quantitative Data: Inhibitory Potency and Selectivity

The efficacy of this compound is underscored by its high potency and selectivity for SGLT2 over the related SGLT1 transporter, which is predominantly found in the small intestine. This selectivity is crucial for minimizing gastrointestinal side effects.[1]

| Parameter | Value | Cell Line | Method | Reference |

| hSGLT2 IC₅₀ | 1.4 nM | CHOK cells expressing hSGLT2 | [¹⁴C]α-methyl-d-glucopyranoside (AMG) uptake | [4] |

| hSGLT1 IC₅₀ | 230 nM | CHOK cells expressing hSGLT1 | [¹⁴C]α-methyl-d-glucopyranoside (AMG) uptake | [4] |

| Selectivity Ratio (SGLT1/SGLT2) | 164.3 | - | - | [4] |

Pharmacokinetic Profile

Pharmacokinetic studies in male Sprague-Dawley (SD) rats have demonstrated favorable oral bioavailability and a suitable half-life for this compound.[3][4]

| Parameter | Dose | Value | Animal Model | Reference |

| Cₘₐₓ | 10 mg/kg (p.o.) | 2723 ng/mL | Male SD rats | [3] |

| t₁/₂ | 3 mg/kg (i.v.) / 10 mg/kg (p.o.) | 3.9 h | Male SD rats | [3] |

| AUC₀₋ᵢₙf | 10 mg/kg (p.o.) | 28,169 ng·h/mL | Male SD rats | [4] |

| Oral Bioavailability (F) | 10 mg/kg (p.o.) | 78% | Male SD rats | [3][4] |

Downstream Effects and Associated Signaling Pathways

The sustained reduction of hyperglycemia and glucotoxicity by this compound initiates a cascade of beneficial downstream effects, impacting key signaling pathways implicated in the pathophysiology of diabetic complications.

Attenuation of Oxidative Stress

Hyperglycemia is a major driver of oxidative stress through the overproduction of reactive oxygen species (ROS). This compound has been shown to mitigate oxidative stress, as evidenced by reduced levels of the oxidative damage marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine and tissues of diabetic mice.[1] This effect is likely mediated through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.

Reduction of Inflammation

This compound treatment has been demonstrated to decrease the expression of several pro-inflammatory mediators in the white adipose tissue of diabetic mice, including IL-6, IL-1β, MCP1, and CD68.[5] This anti-inflammatory effect is likely a consequence of reduced hyperglycemia-induced activation of pro-inflammatory signaling pathways such as the NF-κB pathway, which is often triggered by the AGE-RAGE axis.

Amelioration of Cellular Senescence

This compound treatment has been associated with a decrease in cellular senescence, particularly in visceral white adipose tissue.[6] This is evidenced by the reduced expression of the senescence marker p16INK4a.[5] The mechanism likely involves the mitigation of hyperglycemia-induced cellular stress, which is a known trigger for the activation of cell cycle arrest pathways involving p16INK4a and p21.

Renal Protective Effects

In a model of diabetic nephropathy (BSA-overloaded diabetic mice), this compound was shown to suppress the induction of transforming growth factor-β2 (TGF-β2) and collagen type III (COL3) gene levels.[3] TGF-β is a key pro-fibrotic cytokine, and its inhibition suggests a potential renal protective effect of this compound by mitigating fibrosis.

Key Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound.

SGLT2 Inhibition Assay (Cell-Based)

This assay quantifies the inhibitory activity of this compound on SGLT2-mediated glucose uptake in a controlled in vitro setting.

-

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing human SGLT2 (hSGLT2).[4]

-

Substrate: Radiolabeled [¹⁴C]α-methyl-d-glucopyranoside (AMG), a non-metabolizable glucose analog.[4]

-

Procedure:

-

Seed hSGLT2-expressing CHO-K1 cells in 96-well plates.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control.

-

Initiate glucose uptake by adding a solution containing [¹⁴C]AMG.

-

Incubate for a defined period to allow for substrate uptake.

-

Terminate the assay by washing the cells with ice-cold buffer to remove extracellular [¹⁴C]AMG.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

In Vivo Antihyperglycemic Effect Assessment

This protocol evaluates the ability of this compound to lower blood glucose levels in a diabetic animal model.

-

Animal Model: High-fat diet-fed KK (HF-KK) mice, a model of type 2 diabetes.[1][3]

-

Procedure:

-

Induce hyperglycemia in KK mice by feeding a high-fat diet.

-

Administer a single oral dose of this compound (e.g., 3 mg/kg) or vehicle to the hyperglycemic mice.[3]

-

Collect blood samples at various time points post-administration.

-

Measure blood glucose levels using a glucometer.

-

Compare the blood glucose levels of the this compound-treated group to the vehicle-treated group to determine the antihyperglycemic effect.

-

Assessment of Pancreatic β-Cell Mass

This protocol uses immunohistochemistry to visualize and quantify insulin-producing β-cells in the pancreas.

-

Animal Model: Genetically diabetic db/db mice fed a high-fat diet.[5]

-

Procedure:

-

Treat db/db mice with this compound (e.g., 0.01% w/w in chow) or control for a specified duration.[3]

-

Euthanize the mice and perfuse with a fixative.

-

Dissect the pancreas and embed in paraffin.

-

Prepare thin sections of the pancreatic tissue.

-

Perform immunohistochemical staining for insulin using a specific primary antibody against insulin.

-

Use a labeled secondary antibody and a chromogenic substrate to visualize the insulin-positive β-cells.

-

Counterstain the sections (e.g., with hematoxylin) to visualize cell nuclei.

-

Capture images of the islets of Langerhans using microscopy.

-

Quantify the β-cell area relative to the total islet area using image analysis software to determine the β-cell mass.

-

Conclusion

This compound is a highly potent and selective SGLT2 inhibitor with a robust mechanism of action centered on the promotion of urinary glucose excretion. This primary effect leads to significant antihyperglycemic activity. Furthermore, preclinical studies strongly suggest that this compound confers pleiotropic benefits beyond glycemic control, including the attenuation of oxidative stress, inflammation, and cellular senescence, which are key contributors to the pathogenesis of diabetic complications. These downstream effects are likely mediated through the modulation of critical signaling pathways such as Nrf2, NF-κB, and those regulating the cell cycle. The comprehensive data presented in this guide underscore the therapeutic potential of this compound in the management of type 2 diabetes and its associated pathologies.

References

TA-1887: A Comprehensive Technical Review of a Selective SGLT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-1887, also known as Ipragliflozin or JNJ-39933673, is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the gliflozin class, this compound exerts its therapeutic effect by reducing renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels in an insulin-independent manner. This technical guide provides an in-depth overview of the preclinical data for this compound, focusing on its mechanism of action, selectivity, and pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols and quantitative data are presented to support its evaluation as a therapeutic agent for type 2 diabetes.

Introduction

Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and/or inadequate insulin secretion. While many therapeutic agents for type 2 diabetes act via insulin-dependent mechanisms, these can be associated with side effects such as hypoglycemia and weight gain, and their efficacy may diminish with the progressive decline of pancreatic beta-cell function.[1] The inhibition of renal glucose reabsorption presents a novel, insulin-independent approach to managing hyperglycemia.[1]

The sodium-glucose cotransporter 2 (SGLT2), located in the proximal tubules of the kidney, is responsible for the majority of filtered glucose reabsorption.[1] Inhibition of SGLT2 enhances urinary glucose excretion (UGE), leading to a reduction in blood glucose levels.[1] Due to the exclusive expression of SGLT2 in the kidneys, selective inhibitors are expected to have a favorable side-effect profile, particularly avoiding the gastrointestinal effects associated with the inhibition of SGLT1, which is also expressed in the intestine.[1] this compound is a novel indole-N-glucoside that has been identified as a highly potent and selective SGLT2 inhibitor.[1]

Mechanism of Action

This compound selectively inhibits SGLT2 in the renal proximal tubules. By blocking this transporter, this compound prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This leads to increased urinary glucose excretion, which in turn lowers plasma glucose concentrations.[1] Preclinical studies have shown that this mechanism of action is effective in reducing hyperglycemia in animal models of diabetes.[1][2] Furthermore, treatment with this compound has been observed to prevent pancreatic beta-cell death, preserve beta-cell mass, and enhance endogenous insulin secretion and sensitivity in diabetic mice.[3][4][5]

References

- 1. Novel Indole-N-glucoside, this compound As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

The Discovery and Development of TA-1887 (JNJ-39933673): A Technical Overview of a Potent SGLT2 Inhibitor

Introduction

TA-1887, also known as JNJ-39933673, is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the gliflozin class of drugs, this compound represents a significant advancement in the therapeutic landscape for type 2 diabetes mellitus. Its mechanism of action, independent of insulin secretion or sensitivity, offers a novel approach to glycemic control by targeting the reabsorption of glucose in the kidneys. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical pharmacology, and key experimental data.

Mechanism of Action: Targeting Renal Glucose Reabsorption

This compound exerts its therapeutic effect by selectively inhibiting SGLT2, a protein primarily expressed in the S1 segment of the proximal renal tubules.[1] Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2] By inhibiting this transporter, this compound effectively blocks the reabsorption of glucose from the tubular fluid back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose levels.[1][2] This action is dependent on the plasma glucose concentration, with a higher glucose load resulting in greater excretion.[2]

The signaling pathway for SGLT2-mediated glucose reabsorption and its inhibition by this compound is depicted below.

Preclinical Development Workflow

The preclinical evaluation of this compound followed a structured workflow, progressing from initial in vitro characterization to in vivo efficacy and pharmacokinetic studies. This systematic approach ensured a thorough assessment of the compound's potential as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained during the preclinical development of this compound.

Table 1: In Vitro Activity

| Parameter | Value | Reference |

| hSGLT2 IC50 | 1.4 nM | [3] |

Table 2: Pharmacokinetics in Sprague-Dawley Rats

| Parameter | Dose | Value | Reference |

| Cmax | 10 mg/kg (p.o.) | 2723 ng/mL | [3] |

| t1/2 | 10 mg/kg (p.o.) | 3.9 h | [3] |

| Oral Bioavailability (F) | 10 mg/kg (p.o.) | 78% | [3] |

Table 3: In Vivo Efficacy in Diabetic Animal Models

| Animal Model | Treatment | Key Findings | Reference |

| High-fat diet-fed KK mice | 3 mg/kg (p.o.) | Reduced blood glucose levels | [3] |

| Sprague-Dawley rats | 30 mg/kg (p.o.) | Induced urinary glucose excretion of 2502 mg per 200 g body weight over 24 hours | [3] |

| db/db mice on a high-fat diet | 0.01% w/w in chow | Antagonized diabetic cachexia and decreased mortality | [4][5][6] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro SGLT2 Inhibition Assay

-

Objective: To determine the in vitro potency of this compound to inhibit human SGLT2.

-

Methodology:

-

Cell Line: A stable cell line overexpressing human SGLT2 (e.g., CHO or HEK293 cells) is used.

-

Substrate: A radiolabeled non-metabolizable glucose analog, such as 14C-α-methyl-D-glucopyranoside (14C-AMG), is used as the substrate for SGLT2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

On the day of the assay, cells are washed with a sodium-free buffer and then incubated with varying concentrations of this compound in a sodium-containing buffer.

-

14C-AMG is added to initiate the uptake reaction.

-

After a defined incubation period at 37°C, the uptake is terminated by washing the cells with ice-cold buffer to remove extracellular substrate.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration:

-

Intravenous (IV): A single dose of this compound is administered via the tail vein.

-

Oral (PO): A single dose of this compound is administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points post-dosing.

-

Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and area under the concentration-time curve (AUC) are calculated using non-compartmental analysis. Oral bioavailability (F) is calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.

-

Antihyperglycemic Efficacy Study in KK-Ay Mice

-

Objective: To evaluate the antihyperglycemic effect of this compound in a model of obese type 2 diabetes.

-

Methodology:

-

Animal Model: Male KK-Ay mice, a model of genetic obesity and type 2 diabetes, are used.[7] The mice are often fed a high-fat diet to exacerbate the diabetic phenotype.

-

Drug Administration: this compound is administered orally once daily for a specified duration.

-

Measurements:

-

Blood glucose levels are measured from tail vein blood at regular intervals.

-

Body weight and food intake are monitored throughout the study.

-

-

Data Analysis: Changes in blood glucose levels, body weight, and food intake are compared between the this compound-treated group and a vehicle-treated control group.

-

Diabetic Cachexia and Mortality Study in db/db Mice

-

Objective: To investigate the long-term effects of this compound on diabetic complications, including cachexia and mortality.[4][5][6]

-

Methodology:

-

Animal Model: Male db/db mice, a model of severe type 2 diabetes, are fed a high-fat diet.[4][5][6]

-

Drug Administration: this compound is mixed into the chow and provided ad libitum.

-

Measurements:

-

Survival is monitored daily.

-

Body weight is measured regularly.

-

Blood glucose and plasma insulin levels are determined at specified time points.

-

At the end of the study, tissues can be collected for histological and molecular analysis to assess parameters like pancreatic beta-cell mass, inflammation, and oxidative stress.[4][5][6]

-

-

Data Analysis: Survival curves are generated and analyzed using the Kaplan-Meier method. Changes in body weight, glycemic parameters, and other biomarkers are compared between the treated and control groups.

-

The discovery and preclinical development of this compound (JNJ-39933673) have established it as a potent and selective SGLT2 inhibitor with a promising therapeutic profile for the treatment of type 2 diabetes. Its robust in vitro activity, favorable pharmacokinetic properties, and significant in vivo efficacy in relevant animal models underscore its potential to improve glycemic control and mitigate diabetic complications. The detailed experimental protocols and comprehensive data presented in this guide provide a valuable resource for researchers and scientists in the field of diabetes drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-diabetic effect of S-adenosylmethionine and α-glycerophosphocholine in KK-Ay mice - PubMed [pubmed.ncbi.nlm.nih.gov]

TA-1887: An In-Depth Technical Guide to a Novel Indole-N-Glucoside SGLT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-1887, a novel indole-N-glucoside, has emerged as a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is the primary transporter responsible for glucose reabsorption in the kidneys.[1] Its inhibition presents a compelling therapeutic strategy for type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1] This technical guide provides a comprehensive overview of the core preclinical data and experimental methodologies related to this compound.

Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to and inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.[1] The indole-N-glucoside structure of this compound contributes to its high potency and selectivity for SGLT2 over SGLT1, the primary glucose transporter in the intestines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory activity and its pharmacokinetic profile in preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Human SGLT2 (hSGLT2) | 1.4 |

| Human SGLT1 (hSGLT1) | 230 |

Table 2: Pharmacokinetic Profile of this compound in Male Sprague-Dawley Rats

| Parameter | Value |

| Oral Administration (10 mg/kg) | |

| AUC₀₋ᵢₙf (ng·h/mL) | 28,169 |

| t₁/₂ (h) | 3.9 |

| Oral Bioavailability (%) | 78 |

| Intravenous Administration (3 mg/kg) | |

| AUC₀₋ᵢₙf (ng·h/mL) | Not Reported |

| t₁/₂ (h) | Not Reported |

Experimental Protocols

Synthesis of this compound (3-(4-cyclopropylbenzyl)-4-fluoroindole-N-glucoside)

The synthesis of this compound involves a multi-step process starting from indolines, as outlined by Nomura et al. (2013).[1]

-

Step 1: N-Glucosylation and Acetylation: Indolines are first N-glucosylated with D-glucose. The hydroxyl groups of the glucose moiety are then acetylated using acetic anhydride and pyridine to yield indoline-tetra-O-acetyl-N-glucosides.[1]

-

Step 2: Oxidation: The resulting indolines are oxidized to indoles using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a mixture of 1,4-dioxane and water.[1]

-

Step 3: Friedel–Crafts Acylation: The indole-N-glucosides undergo Friedel–Crafts acylation with a para-substituted benzoyl chloride in the presence of aluminum trichloride to form the corresponding 3-benzoylindole-N-glucosides.[1]

-

Step 4: Reduction and Deprotection: The final steps involve reduction of the carbonyl group and deprotection of the acetyl groups from the glucose moiety to yield the final product, this compound.

In Vitro SGLT1 and SGLT2 Inhibition Assay

The inhibitory activity of this compound against human SGLT1 and SGLT2 is determined using a cell-based assay with stably transfected cell lines.

-

Cell Lines: Chinese hamster ovary (CHO) cells stably expressing either human SGLT1 or human SGLT2 are used.

-

Assay Principle: The assay measures the uptake of a radiolabeled glucose analog, typically ¹⁴C-labeled α-methyl-D-glucopyranoside ([¹⁴C]AMG), into the cells. The inhibition of this uptake in the presence of the test compound reflects its inhibitory activity.

-

Procedure:

-

Cells are seeded into 96-well plates and cultured to confluence.

-

The cells are washed with a sodium-containing buffer.

-

The test compound (this compound) at various concentrations is added to the wells and pre-incubated.

-

[¹⁴C]AMG is added to initiate the uptake reaction.

-

After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of the compound that inhibits 50% of the specific glucose uptake (IC50) is calculated.

-

In Vivo Animal Studies

The antihyperglycemic effects of this compound are evaluated in diabetic animal models.

-

Animal Model: High-fat diet-fed KK (HF-KK) mice, a model of type 2 diabetes, are commonly used.[1]

-

Urinary Glucose Excretion Study:

-

Male Sprague-Dawley rats are administered this compound orally at a dose of 30 mg/kg.[1]

-

Urine is collected over a 24-hour period.

-

The total amount of glucose excreted in the urine is quantified.

-

-

Blood Glucose-Lowering Study:

Visualizations

Signaling Pathway of SGLT2 Inhibition

Caption: Mechanism of this compound action in the kidney.

Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for in vivo studies of this compound.

Logical Relationship of this compound Development

Caption: Development pathway of this compound.

References

TA-1887: A Comprehensive Technical Review of its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-1887, also known as JNJ-39933673, is a potent and orally active inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] This document provides an in-depth technical guide on the target selectivity profile of this compound, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows. This guide is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to this compound

This compound is a novel indole-N-glucoside that has demonstrated significant antihyperglycemic effects in preclinical studies.[1][2] As a highly selective inhibitor of SGLT2, it represents a promising therapeutic agent for the management of type 2 diabetes. SGLT2 is the primary transporter responsible for glucose reabsorption in the proximal tubules of the kidneys. Its inhibition leads to increased urinary glucose excretion, thereby lowering blood glucose levels.[2] The selectivity of SGLT2 inhibitors over the closely related SGLT1 is a critical attribute, as SGLT1 is predominantly expressed in the small intestine, and its inhibition can lead to gastrointestinal side effects.[2]

Quantitative Target Selectivity Profile

The selectivity of this compound has been quantitatively assessed against its primary target, SGLT2, and the most relevant off-target, SGLT1. The compound exhibits a high degree of selectivity for SGLT2.

| Target | IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) | Reference |

| Human SGLT2 | 1.4 | ~164 | [1] |

| Human SGLT1 | 230 | [1] |

Furthermore, studies have shown that this compound does not inhibit the facilitated glucose transporter 1 (GLUT1) at concentrations up to 10 µM, further highlighting its specific mechanism of action.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect through the selective inhibition of SGLT2 in the renal proximal tubules. This inhibition blocks the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.

The downstream effects of sustained SGLT2 inhibition by this compound extend beyond simple glucose lowering. Preclinical studies have indicated that this compound treatment can lead to:

-

Preservation of pancreatic beta-cell mass and function. [3]

-

Increased insulin sensitivity. [3]

-

Attenuation of inflammation and oxidative stress. [3]

-

Reduction in transforming growth factor-beta 2 (TGF-β2) levels , a key mediator in the pathogenesis of diabetic nephropathy.[1]

Experimental Protocols

The determination of the target selectivity profile of SGLT2 inhibitors like this compound involves specific in vitro assays. Below is a representative methodology for assessing the inhibitory activity against human SGLT1 and SGLT2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2.

Methodology: In Vitro Radio-labeled Glucose Uptake Assay

-

Cell Culture:

-

Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media and conditions.

-

Cells are seeded into 96-well plates and grown to confluence.

-

-

Compound Preparation:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

Serial dilutions of the compound are made in an appropriate assay buffer to achieve a range of final concentrations.

-

-

Glucose Uptake Assay:

-

On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed, sodium-containing buffer.

-

Cells are then incubated with the assay buffer containing various concentrations of this compound or vehicle (DMSO) for a defined pre-incubation period at 37°C.

-

To initiate glucose uptake, a solution containing a radio-labeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG) is added to each well.

-

The plates are incubated for a specific time at 37°C to allow for glucose uptake.

-

The uptake is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabel.

-

-

Detection and Data Analysis:

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The percentage of inhibition at each compound concentration is calculated relative to the vehicle control.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

-

Conclusion

This compound is a highly potent and selective SGLT2 inhibitor with a favorable selectivity profile over SGLT1. Its mechanism of action, centered on the induction of urinary glucose excretion, is well-defined, and its downstream effects on various physiological parameters underscore its therapeutic potential in the treatment of type 2 diabetes. The experimental protocols outlined provide a basis for the continued investigation and characterization of this and similar compounds. This technical guide serves as a comprehensive resource for professionals in the field, facilitating a deeper understanding of the pharmacological properties of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Indole-N-glucoside, this compound As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of TA-1887: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-1887, also known as JNJ-39933673, is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the glucoside family of compounds, this compound exerts its primary pharmacodynamic effect by blocking the reabsorption of glucose in the renal proximal tubules, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes it a promising therapeutic agent for the management of type 2 diabetes mellitus. Beyond its primary antihyperglycemic effect, preclinical studies have revealed that this compound possesses pleiotropic effects, including the attenuation of diabetic complications such as nephropathy, cachexia, and mortality. These secondary effects are attributed to its influence on various downstream signaling pathways, including the transforming growth factor-beta (TGF-β) pathway and cellular responses to oxidative stress. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its in vitro and in vivo activity, pharmacokinetic profile in preclinical species, and its impact on key signaling cascades. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Core Pharmacodynamic Properties

This compound is a selective inhibitor of SGLT2, a high-capacity, low-affinity transporter responsible for the majority of glucose reabsorption in the kidneys. By competitively binding to SGLT2, this compound effectively reduces the renal threshold for glucose, leading to glucosuria and a reduction in plasma glucose concentrations.

In Vitro Activity

The inhibitory potency of this compound against human SGLT2 has been determined in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter demonstrating the compound's potency.

| Parameter | Value | Species | Reference |

| IC50 | 1.4 nM | Human | [1] |

In Vivo Efficacy

Preclinical studies in various animal models of diabetes and hyperglycemia have demonstrated the potent antihyperglycemic effects of this compound. Oral administration of this compound leads to a significant increase in urinary glucose excretion and a reduction in blood glucose levels.

| Animal Model | Dosage | Effect | Reference |

| High-fat diet-fed KK (HF-KK) mice | 3 mg/kg (single oral dose) | 50% reduction in blood glucose AUC0–24h | [2] |

| Sprague-Dawley rats | 30 mg/kg (oral administration) | 2502 mg/200g body weight urinary glucose excretion over 24h | [2] |

| db/db mice on a high-fat diet | 0.01% w/w in chow | Antagonized diabetic cachexia and decreased mortality | [3][4] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. These parameters are crucial for understanding the drug's disposition in the body and for designing further clinical studies.

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) | Reference |

| Rat (Sprague-Dawley) | IV | 3 mg/kg | - | - | 2000 | - | [1] |

| Rat (Sprague-Dawley) | PO | 10 mg/kg | 1200 | 1.0 | 5600 | 56 | [1] |

Downstream Signaling Pathways

Beyond its direct effect on SGLT2, this compound has been shown to modulate key signaling pathways implicated in the pathogenesis of diabetic complications.

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a critical role in renal fibrosis, a hallmark of diabetic nephropathy. SGLT2 inhibitors, including this compound, have been shown to attenuate TGF-β1-induced profibrotic gene expression in human proximal tubular cells. This effect is mediated, in part, by the downregulation of key mediators of fibrosis such as thrombospondin 1 (THBS1) and tenascin C (TNC).[5] The general mechanism involves the binding of TGF-β to its receptor complex, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.

Oxidative Stress and Nrf2 Signaling Pathway

Oxidative stress is a key contributor to the development and progression of diabetic complications. SGLT2 inhibitors have been demonstrated to exert antioxidant effects. One of the key mechanisms is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes. SGLT2 inhibitors can modulate this pathway, leading to an enhanced antioxidant response.[6][7][8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Indole-N-glucoside, this compound As a Sodium Glucose Cotransporter 2 Inhibitor for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Nrf2 Pathway and Oxidative Stress as a Common Target for Treatment of Diabetes and Its Comorbidities [mdpi.com]

- 7. Emergence of SGLT2 Inhibitors as Powerful Antioxidants in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium-Glucose Cotransporter-2 Inhibitor Suppresses Endoplasmic Reticulum Stress and Oxidative Stress in Diabetic Nephropathy Through Nrf2 Signaling: A Clinical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for TA-1887 in Diabetic Mice Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

TA-1887 is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), demonstrating significant antihyperglycemic effects in preclinical models of type 2 diabetes.[1][2] By promoting urinary glucose excretion, this compound effectively lowers blood glucose levels independently of insulin action.[2] Furthermore, studies in diabetic mice have revealed that this compound treatment can antagonize diabetic cachexia, reduce mortality, and ameliorate complications such as inflammation, oxidative stress, and endothelial dysfunction.[3][4][5][6] This document provides detailed experimental protocols for utilizing this compound in diabetic mouse models to investigate its therapeutic potential.

Mechanism of Action

This compound selectively targets SGLT2, which is primarily expressed in the proximal tubules of the kidney and is responsible for the reabsorption of the majority of filtered glucose.[2] Inhibition of SGLT2 by this compound leads to a reduction in renal glucose reabsorption, thereby increasing urinary glucose excretion and lowering blood glucose levels in hyperglycemic states.[2] Beyond its glycemic control, this compound has been shown to exert protective effects by mitigating inflammation and oxidative stress.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in diabetic mouse models as reported in preclinical studies.

Table 1: Effects of this compound on Glycemic Control and Body Weight in db/db Mice

| Parameter | Control Group | This compound Treated Group | Reference |

| Blood Glucose (mg/dL) at 60 days | Markedly elevated | Significantly reduced | [5] |

| Plasma Insulin (ng/mL) over time | Decreased | Trended to increase | [5] |

| Body Weight | Remarkable weight loss (cachexia) | Continued to gain weight | [3][4][6] |

| Mortality | High | Decreased | [3][4][6] |

Table 2: Effects of this compound on Markers of Inflammation and Oxidative Stress in db/db Mice

| Parameter | Tissue | Control Group | This compound Treated Group | Reference |

| IL-6 mRNA Expression | eWAT, iWAT | Elevated | Decreased | [5] |

| IL-1β mRNA Expression | eWAT, iWAT | Elevated | Decreased | [5] |

| MCP-1 mRNA Expression | eWAT, iWAT | Elevated | Decreased | [5] |

| CD68 mRNA Expression | eWAT, iWAT | Elevated | Decreased | [5] |

| Urinary 8-OHdG | Urine | Elevated | Decreased | [5] |

| 8-OHdG Immunostaining | eWAT, iWAT, MG | Positive | Reduced | [5] |

eWAT: epididymal white adipose tissue; iWAT: inguinal white adipose tissue; MG: mammary gland

Experimental Protocols

Diabetic Mouse Models

a) Genetically Diabetic Model: db/db Mice

-

Strain: C57BLKS/J-leprdb/leprdb (db/db) mice.

-

Description: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, mimicking aspects of type 2 diabetes.[3]

-

Diet: To exacerbate the diabetic phenotype, mice can be fed a high-fat diet.[3][4][6]

b) Diet-Induced Diabetic Model: High-Fat Diet-Fed KK-Ay Mice

-

Strain: KK-Ay/Ta Jcl mice.

-

Description: This strain is genetically predisposed to developing type 2 diabetes, and the onset is accelerated by a high-fat diet.

-

Protocol:

-

Acclimatize 5-week-old male KK-Ay mice for one week.

-

Randomize mice into control and treatment groups based on body weight and fasting blood glucose levels.

-

Feed a high-fat diet (e.g., 32% fat content) for the duration of the study (e.g., from 5 to 12 weeks of age).

-

Administration of this compound

-

Route of Administration: Oral gavage is a common and effective method.[1]

-

Dosage: A typical oral dose is 3 mg/kg body weight.[1]

-

Vehicle: The compound can be suspended in a suitable vehicle such as a 0.5% aqueous solution of methylcellulose.

-

Frequency: Administer once daily.

-

Procedure for Oral Gavage:

-

Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

-

Carefully insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.

-

Slowly administer the this compound suspension.

-

Gently remove the needle and return the mouse to its cage, monitoring for any signs of distress.

-

Measurement of Blood Glucose and Plasma Insulin

-

Blood Glucose Measurement:

-

Collect a small blood sample from the tail vein.

-

Use a calibrated glucometer to measure blood glucose levels.

-

Measurements can be taken at regular intervals (e.g., weekly) after a short fasting period (e.g., 4-6 hours).

-

-

Plasma Insulin Measurement:

-

Collect blood samples via retro-orbital sinus puncture or cardiac puncture at the end of the study.

-

Use heparinized tubes to prevent coagulation.

-

Centrifuge the blood to separate the plasma.

-

Measure insulin levels using a commercially available mouse insulin ELISA kit, following the manufacturer's instructions.

-

Assessment of Inflammatory Markers by qPCR

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., epididymal white adipose tissue, inguinal white adipose tissue).

-

RNA Extraction:

-

Homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a standard protocol or a commercially available kit.

-

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green-based detection.

-

Use specific primer pairs for the genes of interest (e.g., IL-6, IL-1β, MCP-1, CD68) and a housekeeping gene (e.g., β-actin) for normalization.

-

Primer Sequences (Mus musculus):

-

IL-6: Forward: 5'-CCGGAGAGGAGACTTCACAG-3', Reverse: 5'-TTTCCACGATTTCCCAGAGA-3'[1]

-

IL-1β: Forward: 5'-GAAATGCCACCTTTTGACAGTG-3', Reverse: 5'-TGGATGCTCTCATCAGGACAG-3'

-

MCP-1 (CCL2): Forward: 5'-TTAAAAACCTGGATCGGAACCAA-3', Reverse: 5'-GCATTAGCTTCAGATTTACGGGT-3'

-

CD68: Forward: 5'-CTTCCCACAGGCAGCACAG-3', Reverse: 5'-AATGATGAGAGGCAGCAAGAGG-3'

-

β-actin: Forward: 5'-AAGGCCAACCGTGAAAAGAT-3', Reverse: 5'-GTGGTACGACCAGAGGCATAC-3'

-

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.

-

Evaluation of Oxidative Stress (8-OHdG ELISA)

-

Sample Collection: Collect urine samples or tissue homogenates.

-

Procedure:

-

Use a commercially available 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA kit.

-

Follow the manufacturer's protocol for sample preparation and assay procedure.

-

The assay is typically a competitive ELISA where 8-OHdG in the sample competes with a fixed amount of labeled 8-OHdG for binding to a specific antibody.

-

The concentration of 8-OHdG is inversely proportional to the colorimetric signal.

-

Immunohistochemistry of Pancreatic Beta-Cells

-

Tissue Preparation:

-

Fix pancreatic tissue in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and cut 5 µm sections.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval (e.g., heat-induced).

-

Block non-specific binding with a blocking solution (e.g., 5% normal goat serum).

-

Incubate with a primary antibody against insulin (e.g., guinea pig anti-insulin, diluted 1:500) overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-guinea pig, diluted 1:500) for 1 hour at room temperature.

-

Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the insulin-positive area using a fluorescence microscope and image analysis software.

-

Visualizations

Caption: this compound signaling pathway in diabetic mice.

Caption: General experimental workflow for this compound studies.

References

- 1. ijbs.com [ijbs.com]

- 2. cris.brighton.ac.uk [cris.brighton.ac.uk]

- 3. Immunohistochemical staining of insulin and glucagon in islets of formalin-fixed human pancreas [protocols.io]

- 4. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of TA-1887 in Rodents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vivo administration of TA-1887, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, in rodent models. This compound has demonstrated significant therapeutic potential in preclinical studies for type 2 diabetes, showing antihyperglycemic effects, as well as antagonizing diabetic cachexia and reducing mortality in diabetic mice.[1][2][3][4] These protocols are intended to guide researchers in designing and executing robust in vivo studies to further evaluate the efficacy and mechanism of action of this compound.

Introduction to this compound

This compound (also known as JNJ-39933673) is an orally active and highly selective inhibitor of SGLT2, with an IC50 of 1.4 nM.[5] SGLT2 is primarily expressed in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[6] By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[6]

Preclinical studies in diabetic rodent models have shown that this compound not only improves glycemic control but also exerts protective effects against diabetic complications. Specifically, in a model of severe diabetes using high-fat diet-fed db/db mice, this compound treatment prevented weight loss, decreased mortality, preserved pancreatic beta-cell mass and function, and enhanced insulin sensitivity.[1][2][3][4] Furthermore, this compound was found to attenuate inflammation, oxidative stress, and cellular senescence, particularly in visceral white adipose tissue.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in rodent models.

Table 1: In Vivo Efficacy of this compound in High-Fat Diet-Fed db/db Mice

| Parameter | Control (Untreated) | This compound Treated (0.01% w/w in chow) | Reference |

| Mortality | High | Significantly Decreased | [1][2] |

| Body Weight | Remarkable weight loss (cachexia) | Continued weight gain | [1][2][3][4] |

| Blood Glucose | Markedly elevated | Markedly reduced | [2] |

| Plasma Insulin | Decreased over time | Tended to increase | [2] |

| Insulin Sensitivity | Impaired | Significantly improved | [1][2] |

| Pancreatic Beta Cell Mass | Reduced | Preserved | [1][2] |

| Inflammation Markers | Elevated | Attenuated | [1][3] |

| Oxidative Stress Markers (e.g., urinary 8-OHdG) | Elevated | Decreased | [2] |

| Cellular Senescence Markers (e.g., p16INK4a) | Elevated | Decreased | [2] |

Table 2: Comparative Pharmacokinetic Parameters of SGLT2 Inhibitors in Rodents

| Compound | Animal Model | Dose & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |

| This compound | Rat | 30 mg/kg, p.o. | - | - | - | - | Favorable | [6] |

| Dapagliflozin | Rat | 1 mg/kg, p.o. | 0.5 | 439 | 1580 | 3.1 | - | |

| Canagliflozin | Rat | 20 mg/kg, p.o. | - | 6116.7 | - | - | - | [4] |

| Empagliflozin | db/db Mouse | 10 mg/kg/day, p.o. gavage | - | - | - | - | - | [4] |

| Ipragliflozin | Mouse | 1 mg/kg, p.o. | - | - | - | - | - | [1] |

Note: Detailed pharmacokinetic parameters for this compound are not publicly available in a tabular format. The available information indicates favorable pharmacokinetic profiles following oral administration.[6]

Experimental Protocols

Animal Models

The most extensively studied rodent model for this compound is the genetically diabetic db/db mouse fed a high-fat diet (HFD) . This model mimics key features of severe type 2 diabetes with obesity and insulin resistance.

This compound Formulation and Administration

3.2.1. Dietary Admixture

This method is suitable for chronic administration studies.

-

Objective: To administer this compound at a concentration of 0.01% (w/w) in rodent chow.

-

Materials:

-

This compound powder

-

Standard or high-fat rodent chow (powdered form)

-

A precision balance

-

A planetary mixer or a V-blender for homogenous mixing

-

-

Protocol:

-

Calculate the required amount of this compound and powdered chow. For example, to prepare 1 kg of medicated chow, 100 mg of this compound is needed.

-

It is recommended to use a geometric dilution method for homogenous mixing. First, mix the this compound with a small amount of the powdered chow (e.g., 1:10 ratio).

-

Gradually add more powdered chow to the mixture in geometric proportions, ensuring thorough mixing at each step.

-

Once all the chow has been added, continue mixing for a sufficient duration (e.g., 15-20 minutes) to ensure uniform distribution of the drug.

-

The medicated chow can then be provided to the animals ad libitum.

-

Store the medicated chow in a cool, dry, and dark place.

-

3.2.2. Oral Gavage

This method allows for precise dosing at specific time points.

-

Objective: To administer a specific dose of this compound (e.g., 3 mg/kg or 30 mg/kg) via oral gavage.

-

Materials:

-

This compound powder

-

A suitable vehicle. Common vehicles for SGLT2 inhibitors include:

-

0.5% (w/v) carboxymethylcellulose (CMC) in water

-

0.5% (w/v) methylcellulose in water

-

A mixture of 5% 1-methyl-2-pyrrolidinone, 20% PEG400, and 20 mM sodium diphosphate.[7]

-

-

A precision balance

-

A magnetic stirrer or vortex mixer

-

Oral gavage needles (stainless steel, ball-tipped)

-

Syringes

-

-

Protocol:

-

Weigh the required amount of this compound.

-

Prepare the chosen vehicle.

-

Suspend or dissolve the this compound in the vehicle to the desired concentration. Use a magnetic stirrer or vortex mixer to ensure a homogenous suspension.

-

Weigh the animal to determine the correct volume to administer.

-

Gently restrain the animal and insert the gavage needle orally, passing it along the side of the mouth and over the tongue into the esophagus.

-

Administer the formulation slowly and carefully.

-

Monitor the animal for any signs of distress after administration.

-

Key Efficacy Assessment: Intraperitoneal Insulin Tolerance Test (IPITT)

This test is used to assess peripheral insulin sensitivity.

-

Materials:

-

Insulin (e.g., human regular insulin)

-

Sterile saline (0.9% NaCl)

-

Glucometer and glucose test strips

-

Syringes for insulin injection (e.g., 29-31G insulin syringes)

-

-

Protocol:

-

Fast the mice for 4-6 hours. Water should be available ad libitum.

-

Record the body weight of each mouse.

-

Prepare the insulin solution by diluting it in sterile saline to the desired concentration. A typical dose is 0.75-1.0 U/kg body weight.

-

Take a baseline blood glucose reading (t=0) from the tail vein.

-

Administer the insulin solution via intraperitoneal (IP) injection.

-

Measure blood glucose at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the insulin injection.

-

Plot the blood glucose levels over time. The area under the curve (AUC) can be calculated to quantify insulin sensitivity. A lower AUC indicates greater insulin sensitivity.

-

Signaling Pathways and Experimental Workflows

// Nodes TA1887 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SGLT2 [label="SGLT2 in\nProximal Tubule", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose_Reabsorption [label="Renal Glucose\nReabsorption", fillcolor="#FBBC05", fontcolor="#202124"]; UGE [label="Urinary Glucose\nExcretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blood_Glucose [label="Blood Glucose\nLevels", fillcolor="#FBBC05", fontcolor="#202124"]; Glucotoxicity [label="Glucotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Beta_Cell [label="Pancreatic\nβ-cell Function", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin_Secretion [label="Endogenous Insulin\nSecretion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin_Sensitivity [label="Insulin\nSensitivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TA1887 -> SGLT2 [label="Inhibits", dir=T, color="#202124"]; SGLT2 -> Glucose_Reabsorption [label="Mediates", dir=T, color="#202124"]; Glucose_Reabsorption -> UGE [label="Reduces", dir=T, color="#202124"]; UGE -> Blood_Glucose [label="Lowers", dir=T, color="#202124"]; Blood_Glucose -> Glucotoxicity [label="Reduces", dir=T, color="#202124"]; Glucotoxicity -> Beta_Cell [label="Improves", dir=T, color="#202124"]; Beta_Cell -> Insulin_Secretion [label="Enhances", dir=T, color="#202124"]; TA1887 -> Insulin_Sensitivity [label="Improves", dir=T, color="#202124"]; TA1887 -> Inflammation [label="Attenuates", dir=T, color="#202124"]; TA1887 -> Oxidative_Stress [label="Attenuates", dir=T, color="#202124"]; } END_DOT Figure 1: Mechanism of action of this compound.

// Nodes Animal_Model [label="Diabetic Rodent Model\n(e.g., db/db mice on HFD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatization [label="Acclimatization\n(1-2 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Administration\n(Dietary or Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vehicle [label="Vehicle Control\nAdministration", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Monitoring [label="Regular Monitoring\n(Body Weight, Food/Water Intake, Blood Glucose)", fillcolor="#FBBC05", fontcolor="#202124"]; Efficacy_Tests [label="Efficacy Assessments\n(e.g., IPITT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Terminal Sacrifice and\nTissue Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Biochemical and\nHistological Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Animal_Model -> Acclimatization [color="#202124"]; Acclimatization -> Grouping [color="#202124"]; Grouping -> Treatment [color="#202124"]; Grouping -> Vehicle [color="#202124"]; Treatment -> Monitoring [color="#202124"]; Vehicle -> Monitoring [color="#202124"]; Monitoring -> Efficacy_Tests [color="#202124"]; Efficacy_Tests -> Endpoint [color="#202124"]; Endpoint -> Analysis [color="#202124"]; } END_DOT Figure 2: General experimental workflow for in vivo studies of this compound.

Conclusion

This compound is a promising SGLT2 inhibitor with demonstrated efficacy in rodent models of type 2 diabetes. The protocols outlined in this document provide a framework for conducting in vivo studies to further investigate its therapeutic potential. Careful consideration of the animal model, drug formulation, route of administration, and endpoint analyses is crucial for obtaining reliable and reproducible data. These application notes are intended to serve as a guide and may require optimization based on specific experimental goals and laboratory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Cognitive Benefits of Sodium-Glucose Co-Transporters-2 Inhibitors in the Diabetic Milieu - Yaribeygi - Current Medicinal Chemistry [rjpbr.com]

- 3. researchgate.net [researchgate.net]

- 4. Once daily administration of the SGLT2 inhibitor, empagliflozin, attenuates markers of renal fibrosis without improving albuminuria in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The SGLT2 Inhibitor Empagliflozin Ameliorates the Inflammatory Profile in Type 2 Diabetic Patients and Promotes an Antioxidant Response in Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium glucose co-transporter 2 (SGLT2) inhibition via dapagliflozin improves diabetic kidney disease (DKD) over time associatied with increasing effect on the gut microbiota in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KoreaMed Synapse [synapse.koreamed.org]

Application Notes and Protocols for In Vivo Studies of TA-1887

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the optimal dosage and experimental protocols for in vivo studies of TA-1887, a potent and selective SGLT2 inhibitor. The information is based on preclinical research investigating the efficacy of this compound in a diabetic mouse model.

Summary of In Vivo Dosage and Administration

The recommended dosage of this compound for in vivo studies in a diabetic mouse model is 0.01% (w/w) mixed in chow. This dosage has been shown to be effective in antagonizing diabetic cachexia and reducing mortality in a study utilizing genetically diabetic mice with diet-induced obesity.

| Parameter | Details | Reference |

| Compound | This compound (3-(4-cyclopropylbenzyl)-4-fluoroindole-N-glucoside) | [1] |

| Animal Model | Six-week-old male db/db mice | [1] |

| Diet | High-Fat Diet (HFD-32) | [1] |

| Dosage | 0.01% (w/w) in chow | [1] |

| Administration Route | Oral (admixed with chow) | [1] |

| Treatment Duration | Chronic administration | [1] |

Experimental Protocol: Induction of Severe Diabetes and this compound Treatment in db/db Mice

This protocol outlines the methodology for inducing a severe diabetic phenotype in db/db mice and the subsequent treatment with this compound.

1. Animal Model and Acclimation:

-

Utilize six-week-old male db/db mice, a genetic model of type 2 diabetes.[1]

-

House the mice in a pathogen-free facility with a controlled environment, including a 12-hour light/dark cycle.[1]

-

Allow for a two-week acclimation period upon arrival to the facility.[1]

2. Diet-Induced Obesity and Diabetes Induction:

-

Following acclimation, provide the mice with a high-fat diet (HFD-32) to induce obesity and exacerbate the diabetic phenotype.[1]

3. This compound Treatment Group:

-

Prepare the treatment diet by thoroughly mixing this compound into the high-fat chow at a concentration of 0.01% (w/w).[1]

-

Provide the this compound-containing chow to the treatment group of mice ad libitum.

4. Control Groups:

-

High-Fat Diet Control: A group of db/db mice should receive the high-fat diet without this compound.[1]

-

Insulin Treatment Control (Optional): To compare the effects of this compound with traditional diabetes therapy, a separate group can be treated with insulin.

-

Saline Control (for Insulin group): A corresponding control group for the insulin treatment should receive a saline infusion via an osmotic pump.[1]

5. Monitoring and Endpoints:

-

Monitor animal health, body weight, food and water intake, and blood glucose levels regularly throughout the study.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow described in the protocol.

Caption: Mechanism of action of this compound as an SGLT2 inhibitor.

Caption: Experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for TA-1887 Formulation for Oral Gavage in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-1887, also known as JNJ-39933673, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[2] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes this compound a compound of interest for research in type 2 diabetes and related metabolic disorders.[1] Preclinical studies in mouse models have demonstrated the efficacy of orally administered this compound in improving glycemic control and mitigating complications associated with diabetes.[3][4]

This document provides detailed application notes and protocols for the formulation and oral gavage administration of this compound in mice, specifically addressing its poor water solubility.

Data Presentation

In Vivo Efficacy of this compound in Mouse Models

| Parameter | Study Details |

| Compound | This compound (JNJ-39933673) |

| Animal Model | High-fat diet-fed KK (HF-KK) mice; db/db mice on a high-fat diet |

| Dosing Route | Oral gavage; Administration in chow |

| Dosage (Oral Gavage) | 3 mg/kg |

| Dosage (in Chow) | 0.01% w/w |

| Reported Effects | - Reduced blood glucose levels in HF-KK mice[1]- Antagonized diabetic cachexia and decreased mortality in db/db mice[3][4]- Prevented pancreatic beta-cell death and preserved beta-cell mass[3]- Improved insulin sensitivity[5]- Attenuated inflammation and oxidative stress[3] |

Experimental Protocols

Formulation of this compound for Oral Gavage

Given that this compound has low aqueous solubility, a suspension formulation is recommended for oral gavage in mice. A commonly used and effective vehicle for poorly water-soluble compounds is an aqueous solution of 0.5% methylcellulose.[6] The addition of a small amount of a surfactant, such as Tween 80, can aid in wetting the compound and improving the homogeneity of the suspension.

Materials:

-

This compound powder

-

Methylcellulose (e.g., 400 cP)

-

Tween 80 (Polysorbate 80)

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Magnetic stirrer and stir bar

-

Heating plate

-

Glass beakers

-

Graduated cylinders

-

Analytical balance

Protocol for Preparation of 0.5% Methylcellulose Vehicle (100 mL):

-

Heat approximately 30-40 mL of purified water to 60-80°C in a glass beaker on a heating plate with a magnetic stirrer.

-

Weigh 0.5 g of methylcellulose powder.

-

Slowly add the methylcellulose powder to the heated water while stirring continuously. The solution will appear cloudy.

-

Remove the beaker from the heat and continue stirring for 5-10 minutes to ensure the powder is well dispersed.

-

Add 60-70 mL of cold purified water to the mixture and continue stirring in a cold water bath or on ice until the solution becomes clear and viscous.

-

Optional: Add 0.1-0.2 mL of Tween 80 (for a final concentration of 0.1-0.2%) to the vehicle to act as a surfactant.

-

Store the prepared vehicle at 2-8°C. The solution should be stable for several weeks.

Protocol for this compound Suspension Preparation (Example for a 3 mg/kg dose):

-

Calculate the required amount of this compound:

-

Assume an average mouse body weight of 25 g (0.025 kg).

-

Dose = 3 mg/kg.

-

Required this compound per mouse = 3 mg/kg * 0.025 kg = 0.075 mg.

-

-

Determine the dosing volume:

-

A typical oral gavage volume for mice is 10 mL/kg.

-

For a 25 g mouse, the volume is 10 mL/kg * 0.025 kg = 0.25 mL.

-

-

Calculate the concentration of the suspension:

-

Concentration = 0.075 mg / 0.25 mL = 0.3 mg/mL.

-

-

Prepare the suspension:

-

For a total volume of 10 mL (sufficient for multiple mice), weigh out 3 mg of this compound powder.

-

Place the this compound powder in a suitable container (e.g., a small glass vial).

-

Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumping.

-

Gradually add the remaining vehicle up to the final volume of 10 mL while continuously stirring or vortexing to ensure a uniform suspension.

-

Visually inspect the suspension for any large aggregates. If necessary, sonicate the suspension for a short period to improve homogeneity.

-

The suspension should be prepared fresh daily and stored at 2-8°C until use. Stir or vortex the suspension immediately before each administration to ensure uniform dosing.

-

Oral Gavage Procedure in Mice

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip)

-

Syringes (e.g., 1 mL)

-

Animal scale

Protocol:

-

Weigh the mouse to determine the correct dosing volume.

-

Thoroughly mix the this compound suspension by vortexing or stirring.

-

Draw the calculated volume of the suspension into the syringe.

-

Properly restrain the mouse to immobilize its head and body.

-

Gently insert the gavage needle into the mouth, passing it along the side of the mouth and over the tongue towards the esophagus.

-

Ensure the needle is in the esophagus and not the trachea before slowly administering the suspension.

-

Withdraw the needle gently.

-

Monitor the mouse for any signs of distress after the procedure.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Oral Gavage

Caption: Workflow for this compound oral gavage in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Treatment of diabetic mice with the SGLT2 inhibitor this compound antagonizes diabetic cachexia and decreases mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of TA-1887 in High-Fat Diet-Induced Diabetic Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TA-1887 is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This unique mechanism of action makes this compound and other SGLT2 inhibitors a compelling therapeutic strategy for type 2 diabetes.

In preclinical research, high-fat diet (HFD)-induced diabetic animal models, such as mice and rats, are widely used to mimic the pathophysiology of human type 2 diabetes, which is often associated with obesity and insulin resistance. The application of this compound in these models allows for the investigation of its therapeutic potential and underlying molecular mechanisms in a setting that recapitulates key aspects of the human disease.

These application notes provide a comprehensive overview of the use of this compound in HFD-induced diabetic models, including its effects on key metabolic parameters, detailed experimental protocols, and insights into its molecular signaling pathways.

Data Presentation: Efficacy of this compound and other SGLT2 Inhibitors in HFD Models

The following tables summarize the quantitative effects of this compound and other representative SGLT2 inhibitors on key metabolic parameters in high-fat diet-induced diabetic or obese animal models.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Fed db/db Mice

| Parameter | Control (HFD) | This compound (HFD) | Fold Change/Percentage Change | Reference |

| Body Weight (g) at 80 days | ~35 g (significant loss from peak) | ~50 g (continued gain) | Prevention of weight loss | [1] |

| Blood Glucose (mg/dL) over 60 days | Markedly elevated | Markedly reduced | Significant reduction | [1] |

| Plasma Insulin | Decreased over time | Tended to increase | Preservation of insulin secretion | [1] |

| Survival Rate at 4 months | Lower | Higher | Increased survival | [1] |

Table 2: Comparative Effects of Other SGLT2 Inhibitors in High-Fat Diet-Induced Obese Mice

| SGLT2 Inhibitor | Animal Model | Treatment Dose & Duration | Key Findings | Reference |

| Canagliflozin | C57BL/6J mice | 15 and 60 mg/kg for 4 weeks | Reduced body weight, liver weight, serum total cholesterol, and triglycerides.[2] | [2] |

| Dapagliflozin | C57BL/6 mice | 1 mg/kg/day for 9 weeks | Attenuated weight gain, reduced fasting blood glucose and serum insulin. | [3] |

| Empagliflozin | C57BL/6J mice | 10 mg/kg for 8 weeks | Suppressed weight gain, improved insulin resistance, and reduced hepatic steatosis.[4] | [4] |

| Ipragliflozin | 129S6/Sv mice | 16 weeks | Attenuated hepatic steatosis and adipocyte hypertrophy.[5] | [5] |

Signaling Pathways and Mechanism of Action

This compound exerts its primary effect by inhibiting SGLT2 in the kidneys. However, its therapeutic benefits in HFD-induced diabetic models extend beyond simple glucose lowering and involve a network of downstream signaling pathways that collectively improve metabolic health.

Primary Mechanism of Action

Caption: Primary mechanism of this compound action in the kidney.

Downstream Metabolic Signaling Pathways

The reduction in blood glucose and caloric loss induced by this compound triggers a cascade of favorable metabolic changes. These include improved insulin sensitivity, reduced glucotoxicity, and modulation of key metabolic signaling pathways such as the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway.

Caption: Downstream metabolic signaling pathways affected by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in HFD-induced diabetic mouse models.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

High-Fat Diet-Induced Diabetes Model

-

Animals: Male C57BL/6J mice or db/db mice, 6-8 weeks old.

-

Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Control Group: Standard chow diet (e.g., 10% kcal from fat).

-

Diabetic Model Group: High-fat diet (e.g., 45-60% kcal from fat).

-

-

Induction Period: Feed the mice the respective diets for 8-12 weeks to induce obesity, insulin resistance, and hyperglycemia.

-

Confirmation of Diabetes: Monitor blood glucose levels weekly. Mice with fasting blood glucose levels >200 mg/dL are typically considered diabetic.

This compound Administration

-

Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Dosage: Based on preclinical studies, a typical oral dose is in the range of 1-10 mg/kg body weight.[1]

-

Administration: Administer this compound or vehicle daily via oral gavage.

Oral Glucose Tolerance Test (OGTT)

-

Purpose: To assess glucose disposal and insulin secretion in response to a glucose challenge.

-

Protocol:

-

Fast mice for 6 hours (with free access to water).

-

Record baseline blood glucose (t=0 min) from a tail snip using a glucometer.

-

Administer a 2 g/kg body weight glucose solution (20% w/v in sterile saline) via oral gavage.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot blood glucose levels over time and calculate the area under the curve (AUC) for glucose tolerance.

-

Insulin Tolerance Test (ITT)

-

Purpose: To assess insulin sensitivity.

-

Protocol:

-

Fast mice for 4-6 hours.

-

Record baseline blood glucose (t=0 min).

-

Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

-

Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

-

Biochemical Assay for Oxidative Stress (Malondialdehyde - MDA)

-

Purpose: To measure lipid peroxidation as an indicator of oxidative stress.

-

Protocol (using a commercial kit):

-

Homogenize liver or other tissue samples in cold PBS.

-

Centrifuge the homogenate to obtain the supernatant.

-

Follow the manufacturer's instructions for the thiobarbituric acid reactive substances (TBARS) assay. This typically involves reacting the sample with TBA at high temperature to form a colored product.

-

Measure the absorbance at the specified wavelength (usually ~532 nm).

-